Benzyl thiocyanate chemical properties and structure
Benzyl thiocyanate chemical properties and structure
An In-depth Technical Guide to Benzyl (B1604629) Thiocyanate (B1210189): Chemical Properties and Structure
Introduction
Benzyl thiocyanate (C₆H₅CH₂SCN) is an organic compound that serves as a valuable intermediate in various chemical syntheses.[1] It is characterized as a white to off-white crystalline solid or a colorless to pale yellow liquid with a distinct odor.[1] This guide provides a comprehensive overview of its chemical properties, structure, relevant experimental protocols, and biological significance for researchers, scientists, and drug development professionals.
Chemical Properties
The fundamental chemical and physical properties of benzyl thiocyanate are summarized below. This data is essential for its handling, application in synthesis, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NS | [1][2] |
| Molecular Weight | 149.21 - 149.22 g/mol | [1][2][3] |
| CAS Number | 3012-37-1 | [1][2][3] |
| Appearance | White to off-white powder; Almost white to yellow crystals | [1][4] |
| Melting Point | 39 - 43 °C | [1][3][4] |
| Boiling Point | 230 - 235 °C; 256 °C | [1][3] |
| Density | 1.32 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like diethyl ether | [1][3][4] |
| LogP | 1.99 | [2][5] |
| Storage Temperature | 2 - 8 °C | [1][3] |
Chemical Structure
Benzyl thiocyanate consists of a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) bridge, -CH₂-) bonded to a thiocyanate (-SCN) functional group through the sulfur atom. This linkage distinguishes it from its isomer, benzyl isothiocyanate, where the benzyl group is attached to the nitrogen atom (-NCS).
The structure can be represented by the following identifiers:
Experimental Protocols
Synthesis of Benzyl Thiocyanate
A rapid and efficient method for synthesizing benzyl thiocyanates involves a microwave-assisted reaction between a benzyl halide (e.g., benzyl chloride) and an alkali metal thiocyanate (e.g., sodium thiocyanate) using Polyethylene Glycol 400 (PEG-400) as a phase-transfer catalyst.[6]
Materials:
-
Benzyl chloride
-
Sodium thiocyanate (NaSCN)
-
Polyethylene Glycol 400 (PEG-400)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Combine benzyl chloride, sodium thiocyanate, and PEG-400 in a flask.[6]
-
Place the flask in a commercial microwave oven and irradiate. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product using ethyl acetate.[6]
-
Dry the organic layer with anhydrous sodium sulfate.[6]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Analytical Protocol: HPLC Quantification
High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of benzyl thiocyanate and related compounds. The following protocol is adapted from methodologies used for its isomer, benzyl isothiocyanate, and can be optimized for benzyl thiocyanate.[5][7]
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[8]
-
Mobile Phase: Acetonitrile (B52724) and water (HPLC grade)[5][8]
-
Benzyl thiocyanate analytical standard
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of benzyl thiocyanate in the mobile phase at known concentrations.[8]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample containing benzyl thiocyanate in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the prepared standards. Determine the concentration of benzyl thiocyanate in the sample by comparing its peak area to the calibration curve.[8]
Biological Activity and Signaling Pathways
While research on the specific biological pathways of benzyl thiocyanate is ongoing, its isomer, benzyl isothiocyanate (BITC) , is well-studied for its potent anticancer and anti-inflammatory properties.[9][10][11] Professionals in drug development often study both isomers due to their structural similarity. BITC has been shown to modulate several critical signaling pathways.
One key pathway affected by BITC is the MAPKs/NF-κB pathway, which is crucial in regulating inflammation.[10] In studies using lipopolysaccharide (LPS)-stimulated cells, BITC was found to inhibit the production of the pro-inflammatory cytokine IL-1β.[10] This inhibition is achieved by suppressing the activation of the NLRP3 inflammasome and caspase-1.[10] Furthermore, BITC attenuates the phosphorylation of MAP kinases and the activation of NF-κB, key upstream regulators of the inflammatory response.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzyl Thiocyanate | C8H7NS | CID 18170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl thiocyanate = 95.0 GC 3012-37-1 [sigmaaldrich.com]
- 4. Benzyl thiocyanate CAS#: 3012-37-1 [m.chemicalbook.com]
- 5. Benzyl thiocyanate | SIELC Technologies [sielc.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
